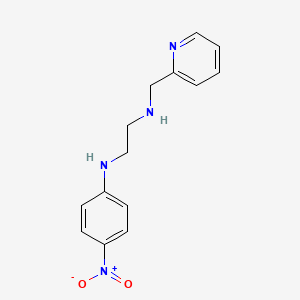![molecular formula C18H20N4O2 B15153501 N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B15153501.png)
N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({3-METHOXY-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1H-1,2,4-TRIAZOL-3-AMINE is a complex organic compound that features a triazole ring, a methoxy group, and a methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-({3-METHOXY-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1H-1,2,4-TRIAZOL-3-AMINE typically involves multiple steps. One common method includes the reaction of 3-methoxy-2-[(4-methylphenyl)methoxy]benzyl chloride with 1H-1,2,4-triazole-3-amine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common to achieve high purity of the final product.
化学反応の分析
Types of Reactions
N-({3-METHOXY-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1H-1,2,4-TRIAZOL-3-AMINE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acids, while nitration can introduce nitro groups onto the aromatic rings.
科学的研究の応用
N-({3-METHOXY-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1H-1,2,4-TRIAZOL-3-AMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism by which N-({3-METHOXY-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1H-1,2,4-TRIAZOL-3-AMINE exerts its effects is often related to its ability to interact with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. In biological systems, it may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions.
類似化合物との比較
Similar Compounds
2-Methoxy-4-methylphenol: Shares the methoxy and methylphenyl groups but lacks the triazole ring.
4-Methoxyphenethylamine: Contains a methoxyphenyl group but differs in the amine structure and lacks the triazole ring.
Phenol, 2-methoxy-4-(methoxymethyl): Similar methoxy substitution pattern but different overall structure.
Uniqueness
N-({3-METHOXY-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1H-1,2,4-TRIAZOL-3-AMINE is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. This structural feature allows for diverse interactions and applications that are not possible with simpler analogs.
特性
分子式 |
C18H20N4O2 |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
N-[[3-methoxy-2-[(4-methylphenyl)methoxy]phenyl]methyl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C18H20N4O2/c1-13-6-8-14(9-7-13)11-24-17-15(4-3-5-16(17)23-2)10-19-18-20-12-21-22-18/h3-9,12H,10-11H2,1-2H3,(H2,19,20,21,22) |
InChIキー |
FLQDCOKAXNCAKW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)COC2=C(C=CC=C2OC)CNC3=NC=NN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


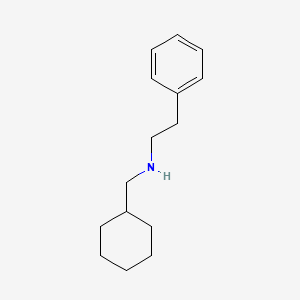
![2-{[N-(1,3-benzodioxol-5-yl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B15153447.png)
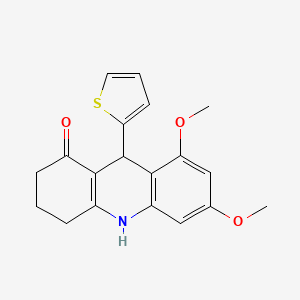
![2-fluoro-N-{2-[(2,3,4-trimethoxybenzyl)amino]ethyl}benzamide](/img/structure/B15153458.png)
![1-{2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B15153462.png)
![5-({4-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15153463.png)

![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B15153483.png)
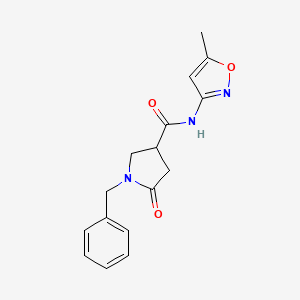
![N-{2-[(2-fluorobenzyl)sulfanyl]ethyl}-3-(4-methylphenyl)propanamide](/img/structure/B15153488.png)
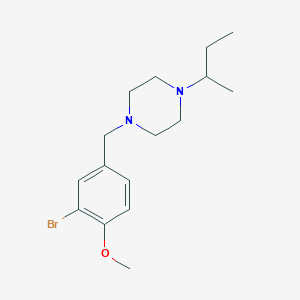
carbamate](/img/structure/B15153491.png)
![5-[2-(2-phenoxyphenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15153496.png)
